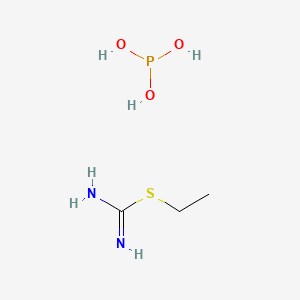![molecular formula C17H15N3O B12615263 3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol CAS No. 915373-11-4](/img/structure/B12615263.png)
3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol is a complex organic compound that features a bipyridine moiety linked to a phenol group through an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through metal-catalyzed coupling reactions such as Suzuki, Stille, or Negishi coupling.
Aminomethylation: The bipyridine derivative is then subjected to aminomethylation using formaldehyde and an amine source under acidic or basic conditions.
Phenol Coupling: The final step involves coupling the aminomethylated bipyridine with a phenol derivative, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The bipyridine moiety can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine-phenol derivatives.
Scientific Research Applications
3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The bipyridine moiety is particularly effective in binding to metal centers, facilitating electron transfer and redox reactions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar binding properties but different structural features.
4,4’-Bipyridine: Another bipyridine derivative with distinct coordination behavior and applications.
Uniqueness
3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol is unique due to its aminomethyl bridge and phenol group, which provide additional sites for chemical modification and enhance its versatility in forming complexes and participating in various reactions .
Properties
CAS No. |
915373-11-4 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
3-[[(3-pyridin-2-ylpyridin-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C17H15N3O/c21-14-5-3-4-13(10-14)11-20-17-7-9-18-12-15(17)16-6-1-2-8-19-16/h1-10,12,21H,11H2,(H,18,20) |
InChI Key |
XHPMRELUBAKFAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CN=C2)NCC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)
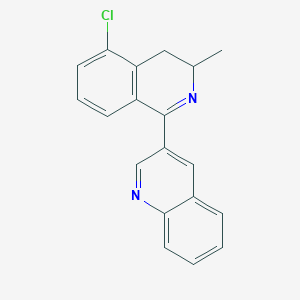
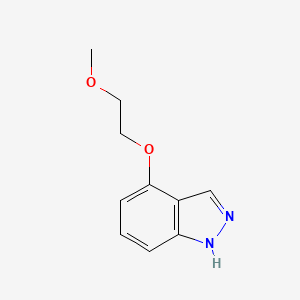
![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
![4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B12615211.png)
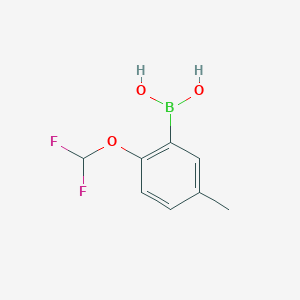
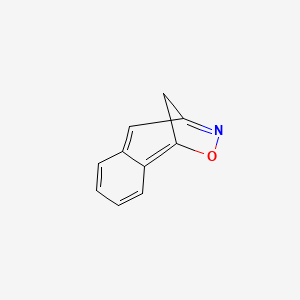
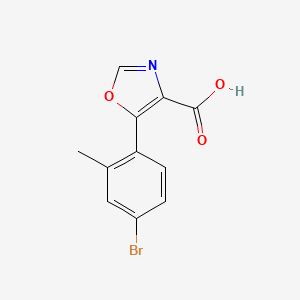
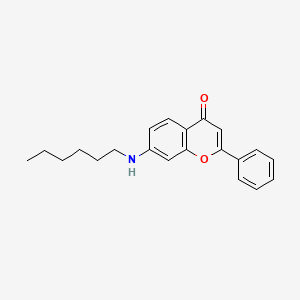

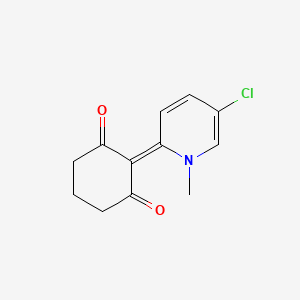
![N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12615253.png)
